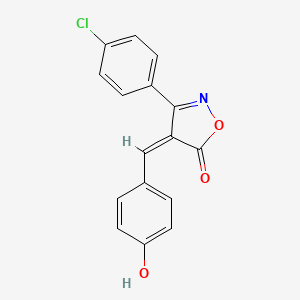![molecular formula C21H17N3O B5823427 N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, also known as MIB-1, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of several kinases, including Aurora kinase A, B, and C, which are involved in cell division and proliferation.
Mecanismo De Acción
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide inhibits the activity of Aurora kinase A, B, and C by binding to the ATP-binding site of the kinases. This prevents the kinases from phosphorylating their substrates, which are involved in cell division and proliferation. As a result, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. However, this compound has not been extensively studied in humans, and its long-term effects on human health are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It also has a high specificity for Aurora kinases, which reduces the likelihood of off-target effects. However, this compound also has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its inhibitory effects. It also has poor solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for the study of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to study its effects on different types of cancer, as well as its long-term effects on human health. Additionally, there is a need to develop more potent and specific inhibitors of Aurora kinases, which could have greater therapeutic potential than this compound.
Métodos De Síntesis
The synthesis of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves several steps, including the reaction of 2-aminopyridine with 4-bromoacetophenone, followed by the reaction with 2-phenyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The final step involves the reaction of the resulting intermediate with benzoyl chloride, which yields this compound. The purity of this compound can be determined using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of Aurora kinases. Aurora kinases are involved in cell division and proliferation, and their overexpression has been linked to the development of several types of cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-9-8-14-24-19(15)22-18(16-10-4-2-5-11-16)20(24)23-21(25)17-12-6-3-7-13-17/h2-14H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMCUUNPUKHCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)



![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)


![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)
![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)



